![molecular formula C38H37N5Na4O9 B611132 Talaporfin sodium CAS No. 220201-34-3](/img/structure/B611132.png)
Talaporfin sodium
Overview
Description
Talaporfin sodium is a natural chlorophyll-based, water-soluble photosensitizer . It consists of chlorin e6, derived from chlorophyll, and L-aspartic acid with photosensitizing activity . It can be used for the research of various cancers by using photodynamic therapy (PDT) .
Molecular Structure Analysis
This compound has a molecular formula of C38H37N5Na4O9 . Its average mass is 799.688 Da and its monoisotopic mass is 799.218201 Da .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 735.77 . It is soluble in DMSO and water . Further physical and chemical properties are not detailed in the search results.
Scientific Research Applications
Talaporfin sodium induces apoptosis in cancer tissues and has shown promise in treating endobronchial cancer and solid tumors, including hepatocellular carcinoma and liver-metastatic colorectal cancer. Its systemic antitumor effects mediated by CD8+ T cells were noted in preclinical studies (Wang et al., 2010).
The metabolic mechanisms of this compound involve its uptake via clathrin- and caveolae-dependent endocytosis, transportation, and elimination in carcinoma and sarcoma cells. ATP and K-Ras signaling are essential for talaporfin uptake in these cells (Saito et al., 2020).
In cutaneous vascular lesions, this compound effectively causes selective destruction of microvasculature while leaving the epidermis intact, suggesting its potential for treating dermal hypervascular lesions (Ohshiro et al., 2009).
This compound has a relatively rapid clearance from the body, reducing cutaneous photosensitivity, a common side effect in light-activated drug therapies (Bromley et al., 2011).
It has shown efficacy in a canine prostate model for focal therapy, indicating its potential in treating localized prostate cancer and benign prostatic hyperplasia (Bromley et al., 2010).
Intraoperative photodynamic therapy (PDT) with this compound has been used in patients with primary malignant parenchymal brain tumors, showing promising results in overall survival and progression-free survival rates (Muragaki et al., 2013).
This compound-based PDT causes vascular shutdown in tumors via the RhoA/ROCK pathway, highlighting its potential in cancer treatment (Suzuki et al., 2020).
Its efficacy in photodynamic therapy for synovial membrane in rheumatoid arthritis patients suggests its potential in new methods of synovectomy for RA (Torikai et al., 2008).
Combination treatments with this compound and anti-CTLA4 antibody in preclinical cancer models have shown synergistic potentiation of antitumor immunity (Bromley et al., 2011).
Its use in PDT for esophageal cancer following chemoradiotherapy failure has been effective and safe in various clinical situations (Ishida et al., 2020).
Mechanism of Action
Target of Action
Talaporfin sodium, also known as Laserphyrin, is a photosensitizer used in photodynamic therapy (PDT). Its primary targets are the cells of various types of cancers . The compound is selectively incorporated into neoplastic tissue and connecting vasculature .
Mode of Action
This compound is activated by light-emitting diodes (LEDs) that are inserted into a tumor . Upon activation, this compound forms an extended high-energy conformational state that generates singlet oxygen . This singlet oxygen is highly reactive and results in free radical-mediated cell death . The process involves a photochemical reaction that converts the oxygen dissolved in tumor cells into highly toxic singlet oxygen, resulting in cellular-level killing effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of singlet oxygen and the subsequent induction of apoptosis . The tissue damage induced by this compound leads to apoptosis in the area close to the light source, whereas vascular effects, such as fibrin thrombus formation, occur in the area slightly distant from the light source .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution in the plasma, interstitial space, and cells . A three-compartment pharmacokinetic model has been constructed to estimate the interstitial concentration of this compound in the myocardium . The rate constants in this model were determined by fitting the measured this compound changes to the calculated concentrations .
Result of Action
The result of this compound’s action is the death of cancer cells. The compound’s interaction with light leads to the generation of singlet oxygen, which causes free radical-mediated cell death . This process effectively kills tissue within the LED’s scope and shuts down the blood supply to the area .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the rate of delivery of the irradiation light into the tumor tissue is an important factor to consider when performing PDT . It is necessary to set irradiation conditions that achieve an optimal balance between cytotoxic and vascular effects . Furthermore, the effectiveness of PDT is also influenced by the extent of resection by craniotomy and postoperative radiation therapy and chemotherapy .
Safety and Hazards
When handling Talaporfin sodium, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWROAPZCOJYGT-OBJGRMLXSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N5Na4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420519 | |
Record name | Talaporfin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor). | |
Record name | LS11 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
220201-34-3, 220680-62-6 | |
Record name | Talaporfin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talaporfin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAPORFIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.